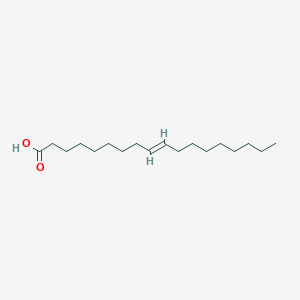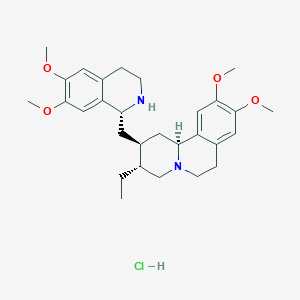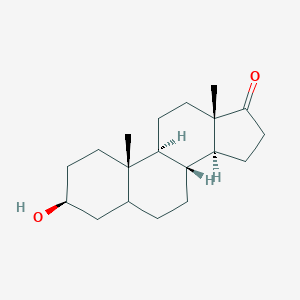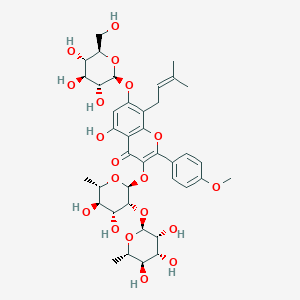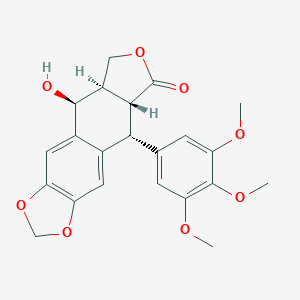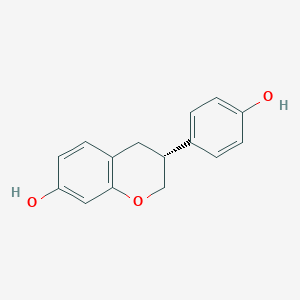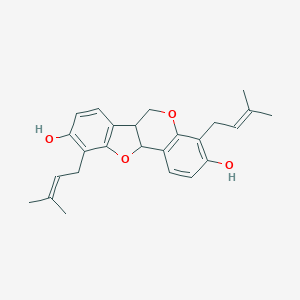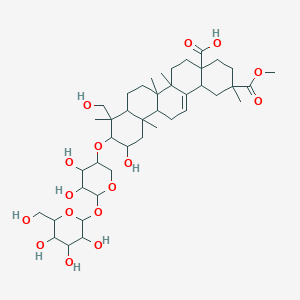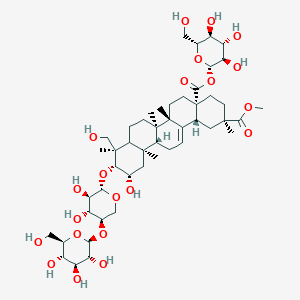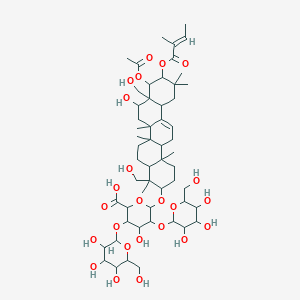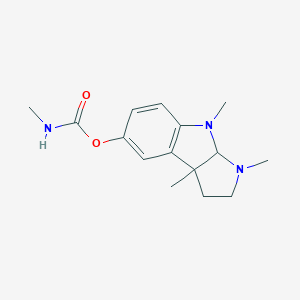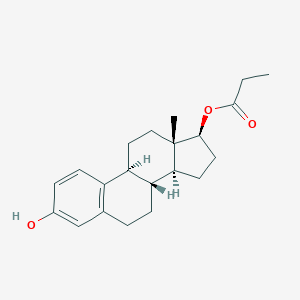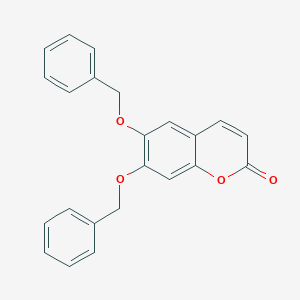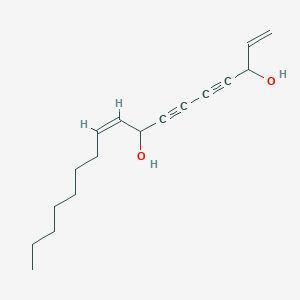
Falcarindiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Falcarindiol is a polyyne compound predominantly found in the roots of carrots (Daucus carota) and other plants in the Apiaceae family, such as dill and parsley . It is known for its antifungal properties and is the main compound responsible for the bitterness in carrots . This compound has garnered significant interest due to its potential health-promoting properties, including anticancer and anti-inflammatory effects .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Falcarindiol, a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae), has been shown to primarily target Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ABCA1 in cells . Both of these targets play a crucial role in lipid metabolism .
Mode of Action
This compound interacts with its targets by activating PPARγ and increasing the expression of the cholesterol transporter ABCA1 in cells . This interaction leads to changes in lipid metabolism, which is a common mechanism of action for the anticancer and antidiabetic properties of this compound .
Biochemical Pathways
The activation of PPARγ by this compound can lead to increased expression of ABCA1 . This indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets (LDs) in cells . The affected pathways and their downstream effects are primarily related to lipid metabolism .
Result of Action
The activation of PPARγ and increased expression of ABCA1 by this compound lead to an increase in lipid content and the number of lipid droplets in cells . This can potentially lead to endoplasmic reticulum stress and cancer cell death . Furthermore, this compound has been shown to have cytotoxic and anti-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
Falcarindiol has been shown to interact with several enzymes and proteins. It activates PPARγ and increases the expression of the cholesterol transporter ABCA1 in cells . Both of these play an important role in lipid metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases lipid content in human mesenchymal stem cells as well as the number of lipid droplets . This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It attenuates the activation of JNK, ERK, STAT1, and STAT3 signaling molecules . Moreover, it does not influence LPS-induced activation of p38 and NFκB signaling pathways .
Metabolic Pathways
This compound is involved in lipid metabolism . It activates PPARγ and increases the expression of the cholesterol transporter ABCA1 in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Falcarindiol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from carrot roots using column chromatography and preparative high-performance liquid chromatography (HPLC) . The compound is then identified and purified using spectroscopic and spectrometric methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from carrot roots or other Apiaceae plants. The process includes grinding the plant material, followed by solvent extraction, and purification using chromatographic techniques . The purified compound is then stored under appropriate conditions to maintain its stability and potency .
Análisis De Reacciones Químicas
Types of Reactions
Falcarindiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as this compound-3-acetate and other polyacetylenic compounds . These derivatives often exhibit enhanced bioactivity and are studied for their potential therapeutic applications .
Comparación Con Compuestos Similares
. These compounds share similar structures but differ in their bioactivity and potency. For example:
Falcarindiol-3-acetate: This derivative exhibits enhanced antifungal and anticancer properties compared to this compound.
This compound is unique due to its potent antifungal activity and its ability to modulate lipid metabolism, making it a promising compound for various therapeutic applications .
Propiedades
Número CAS |
55297-87-5 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
(3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1 |
Clave InChI |
QWCNQXNAFCBLLV-RCQSYPNMSA-N |
SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
SMILES isomérico |
CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O |
SMILES canónico |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Sinónimos |
falcalindiol falcarindiol heptadeca-1,9-diene-4,6-diyne-3,8-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


